molecular formula C12H17NO2 B2383501 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol CAS No. 1514318-22-9

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol

Cat. No.: B2383501
CAS No.: 1514318-22-9
M. Wt: 207.273
InChI Key: NNGRTYKXOPNWEZ-UHFFFAOYSA-N
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Description

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol is a biologically important alkylaminophenol compound. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenol group via a hydroxymethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol can be achieved through the Petasis reaction. This reaction involves the condensation of an amine, an aldehyde, and a boronic acid. The specific conditions for this reaction include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like boron trifluoride etherate .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Petasis reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenol group can be reduced to a cyclohexanol derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[[3-(Carboxymethyl)pyrrolidin-1-yl]methyl]phenol.

    Reduction: Formation of 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-11-5-6-13(8-11)7-10-1-3-12(15)4-2-10/h1-4,11,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGRTYKXOPNWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514318-22-9
Record name 4-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenol
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